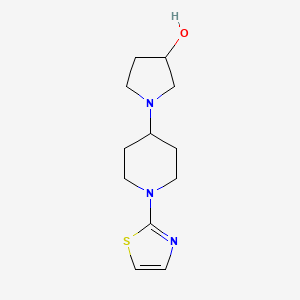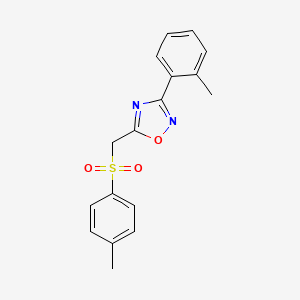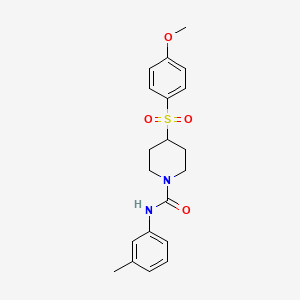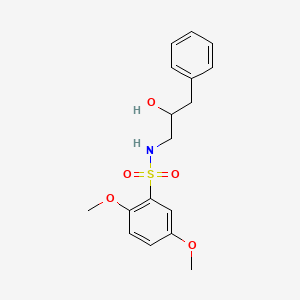
2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential application in the field of medicine and biology due to its unique properties.
科学的研究の応用
Antioxidant Activities
Recent research has highlighted the significance of naturally occurring compounds with chromone structures in combatting oxidative stress. A study by Kładna et al. (2014) explored the antioxidant capabilities of new synthesized chromonyl-2,4-thiazolidinediones, chromonyl-2,4-imidazolidinediones, and chromonyl-2-thioxoimidzolidine-4-ones. Utilizing a variety of in vitro assays, the study demonstrated the compounds' ability to scavenge free radicals, suggesting their potential role in protecting against oxidative damage (Kładna et al., 2014).
Anticancer Activities
The exploration of African medicinal spices and vegetables has revealed their potential in tackling malignant diseases. A chapter by Kuete et al. (2017) discusses how extracts from these sources exhibit cytotoxic effects against cancer cells. The chapter also reviews various in vitro cytotoxicity methods like the MTT and XTT assays, highlighting the potential of these natural extracts as anticancer agents (Kuete et al., 2017).
Medicinal Chemistry
The combination of (thio)urea and benzothiazole derivatives has been recognized for its broad spectrum of biological activities. These compounds, known as 2-(thio)ureabenzothiazoles, are highlighted for their medicinal importance. For example, Frentizole, a derivative, is utilized in treating conditions like rheumatoid arthritis and lupus erythematosus. The review by Rosales-Hernández et al. (2022) provides a comprehensive look at the synthetic methodologies and pharmacological activities of these compounds, underscoring their significance in medicinal chemistry (Rosales-Hernández et al., 2022).
Heterocyclic Compound Synthesis
Petrov and Androsov (2013) reviewed the synthesis and chemical transformations of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles. The study highlights the synthetic potential of these compounds in creating various heterocyclic compounds like 1-benzofurans and indoles, emphasizing their utility in chemical synthesis (Petrov & Androsov, 2013).
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c1-15-7-8-16(2)18(11-15)13-26-22-23-19(14-27-22)12-21(25)24-10-9-17-5-3-4-6-20(17)24/h3-8,11,14H,9-10,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOVFGIEGOQHII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418836.png)



![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418843.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2418851.png)

![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2418853.png)


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclopentylacetamide](/img/structure/B2418856.png)
